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Abstract
Golidocitinib (formerly DZD4205) is a potent and selective, orally bioavailable inhibitor of

Janus kinase 1 (JAK1) that has demonstrated significant clinical efficacy in the treatment of

relapsed or refractory peripheral T-cell lymphoma (r/r PTCL). This technical guide provides an

in-depth overview of the discovery, synthesis, and preclinical and clinical development of

Golidocitinib. It is intended to be a comprehensive resource for researchers, scientists, and

professionals in the field of drug development.

Introduction
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling

pathway is a critical mediator of cytokine signaling, playing a pivotal role in immune response,

inflammation, and hematopoiesis.[1] Dysregulation of this pathway is implicated in the

pathogenesis of various autoimmune diseases and cancers, including hematological

malignancies.[1] Golidocitinib (DZD4205) was developed by Dizal Pharmaceutical as a first-

in-class, highly selective JAK1 inhibitor to address the unmet medical need in patients with r/r

PTCL, a group of aggressive and heterogeneous non-Hodgkin lymphomas with poor

prognosis.[2] In June 2024, Golidocitinib received conditional approval in China for this

indication.[3]
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Discovery of Golidocitinib
The discovery of Golidocitinib was a result of a translational science-driven drug development

program that identified JAK1 as a key therapeutic target in PTCL.[2] The program focused on

designing a highly selective inhibitor to minimize off-target effects associated with less selective

JAK inhibitors.

Lead Identification and Optimization
While specific details of the initial high-throughput screening campaign are not publicly

available, the lead optimization process focused on improving potency, selectivity, and

pharmacokinetic properties. The core chemical scaffold of Golidocitinib, a pyrazolylamino-

pyrimidine indole, was systematically modified to enhance its binding affinity for the ATP-

binding pocket of JAK1 while reducing interactions with other JAK family members and the

broader kinome.

Mechanism of Action
Golidocitinib is an ATP-competitive inhibitor of JAK1.[4] By selectively binding to and inhibiting

the catalytic activity of JAK1, Golidocitinib blocks the phosphorylation and activation of

downstream STAT proteins, primarily STAT3.[4][5] This disruption of the JAK/STAT signaling

cascade leads to the downregulation of target gene expression involved in cell proliferation,

survival, and inflammation, ultimately resulting in the inhibition of tumor cell growth and

induction of apoptosis.[3]
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Caption: Golidocitinib inhibits the JAK-STAT signaling pathway.
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Synthesis of Golidocitinib
The synthesis of Golidocitinib is a multi-step process. A plausible synthetic route, based on

published information, is outlined below.[3]
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Caption: A potential synthetic pathway for Golidocitinib.
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Experimental Protocol for Final Amide Coupling
The final step in the synthesis involves the amide coupling of 3-{2-[(3-methoxy-1-methyl-1H-

pyrazol-4-yl)amino]pyrimidin-4-yl}-1H-indol-7-amine with (R)-2-(4-methylpiperazin-1-

yl)propanoic acid.[3]

Materials and Reagents:

3-{2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]pyrimidin-4-yl}-1H-indol-7-amine

(R)-2-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate)

DIPEA (N,N-Diisopropylethylamine)

THF (Tetrahydrofuran)

Ethyl acetate

Saturated NaCl solution

Procedure:

To a solution of 3-{2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]pyrimidin-4-yl}-1H-indol-7-

amine (1.0 eq) and (R)-2-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride (1.2 eq) in

THF is added HATU (2.0 eq).[3]

DIPEA (4.0 eq) is added to the mixture, and the resulting suspension is stirred at room

temperature for 3 hours.[3]

The reaction mixture is then diluted with ethyl acetate and washed with a saturated NaCl

solution.[3]

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under

reduced pressure.
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The crude product is purified by column chromatography to yield Golidocitinib.

Preclinical Pharmacology
Golidocitinib has demonstrated potent and selective inhibition of JAK1 in preclinical studies.

Kinase Inhibitory Activity
Kinase IC50 (nM) Selectivity vs. JAK1

JAK1 70 -

JAK2 >14,000 >200-fold

JAK3 >28,000 >400-fold

TYK2 >14,000 >200-fold

Data compiled from publicly available sources indicating >200-400 fold selectivity.[6]

In Vivo Efficacy
In xenograft models of T-cell lymphoma, Golidocitinib demonstrated significant dose-

dependent anti-tumor activity.[6] It showed superior and more sustained suppression of

JAK1/STAT3 signaling compared to less selective JAK inhibitors.[4]

Clinical Development
Golidocitinib has undergone extensive clinical evaluation, most notably in the JACKPOT8 trial

for the treatment of r/r PTCL.

JACKPOT8 Clinical Trial (NCT04105010)
The JACKPOT8 study is a multinational, open-label, Phase 1/2 trial designed to evaluate the

safety, tolerability, and anti-tumor efficacy of Golidocitinib monotherapy.[7][8]

Study Design:

Phase 1: Dose escalation to determine the recommended Phase 2 dose (RP2D).[7][8]
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Phase 2: Single-arm expansion at the RP2D to assess efficacy and safety in a larger patient

population.[7][8]

Key Eligibility Criteria:

Inclusion: Histologically confirmed r/r PTCL, measurable disease, and having received at

least one prior systemic therapy.[8]

Exclusion: Prior treatment with a JAK or STAT3 inhibitor, allogeneic stem cell transplant, and

active CNS lymphoma.[8]

Efficacy Results (Phase 2):

Endpoint Value

Objective Response Rate (ORR) 44.3%[9]

Complete Response Rate (CRR) 23.9%[9]

Median Duration of Response (mDoR) 20.7 months[9]

Safety Profile: The most common treatment-related adverse events were hematological and

generally manageable.[3]

Adverse Event (Grade ≥3) Incidence

Neutropenia 29.4%[10]

Thrombocytopenia 15.7%[10]

Pneumonia 11.8%[10]

Data from an early analysis of the JACKPOT8 trial.

Conclusion
Golidocitinib is a testament to the success of a translational, science-driven approach to drug

discovery. Its high selectivity for JAK1 translates into a promising efficacy and safety profile for

patients with r/r PTCL, a challenging disease with limited treatment options. The data
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presented in this technical guide underscore the potential of Golidocitinib as a valuable

addition to the therapeutic armamentarium for T-cell lymphomas. Further investigations into its

utility in other JAK/STAT-mediated diseases are warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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